molecular formula C17H22O10 B1242715 1-O-Sinapoyl-beta-D-glucose

1-O-Sinapoyl-beta-D-glucose

Cat. No. B1242715
M. Wt: 386.3 g/mol
InChI Key: XRKBRPFTFKKHEF-DGDBGZAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-sinapoyl-beta-D-glucose is a glucosyl hydroxycinnamic acid that is the cinnamate ester obtained by the formal condensation of the carboxy group of trans-sinapic acid with the anomeric hydroxy group of beta-D-glucose. It has a role as a plant metabolite. It is a glucosyl hydroxycinnamic acid, a dimethoxybenzene, a monosaccharide derivative and a cinnamate ester. It derives from a beta-D-glucose and a trans-sinapic acid.

Scientific Research Applications

Enzymatic Properties and Reactions

1-O-Sinapoyl-beta-D-glucose plays a significant role in enzymatic reactions. It acts both as an acyl donor and acceptor in hydroxycinnamoyltransferase activities, as studied in radish seedlings (Dahlbender & Strack, 1986). Furthermore, its involvement in the sinapoylation of L-malate and the production of free sinapic acid and 1,2-di-O-sinapoyl-beta-glucose through minor hydrolytic and disproportionation activities has been identified in Arabidopsis (Stehle et al., 2008).

Enzyme Specificity and Function

Research on 1-O-Sinapoyl-beta-D-glucose has shed light on the functional diversification and specificity of serine carboxypeptidase-like acyltransferases. For example, it was found that the At2g23010 gene product encodes a specific 1-O-sinapoyl-beta-glucose:1-O-sinapoyl-beta-glucose sinapoyltransferase in Arabidopsis, highlighting unique enzyme specificity towards this reaction (Stehle et al., 2013).

Substrate Recognition and Evolution

Studies have also delved into the substrate recognition mechanisms and evolutionary aspects of enzymes utilizing 1-O-Sinapoyl-beta-D-glucose. The examination of serine carboxypeptidase-like acyltransferases like the SMT (sinapoylglucose:malate sinapoyltransferase) revealed insights into their structure and substrate interaction, particularly in relation to 1-O-sinapoyl-beta-D-glucose (Stehle et al., 2006).

Energetics and Kinetics

The energetic properties and kinetics of reactions involving 1-O-Sinapoyl-beta-D-glucose have been studied, providing a deeper understanding of its role in biochemical processes. For instance, the examination of a uridine 5′-diphosphoglucose: hydroxycinnamic acid acyl-glucosyltransferase (HCA-GT) that catalyzes the formation of 1-O-sinapoyl-β-glucose in radish seedlings offered insights into the reaction equilibrium and kinetics (Mock & Strack, 1993).

Role in Plant Metabolism

The compound is also significant in plant metabolism, as evidenced by studies on its accumulation and biosynthesis in plant tissues, such as in the cotyledons of dark-grown radish seedlings (Strack et al., 1984).

properties

Product Name

1-O-Sinapoyl-beta-D-glucose

Molecular Formula

C17H22O10

Molecular Weight

386.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1

InChI Key

XRKBRPFTFKKHEF-DGDBGZAXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-Sinapoyl-beta-D-glucose
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Reactant of Route 5
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Reactant of Route 6
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